3-Nitro-2-(3-nitrophenyl)chromen-4-one
Description
3-Nitro-2-(3-nitrophenyl)chromen-4-one is a nitro-substituted chromenone derivative characterized by a benzopyran-4-one core with nitro groups at the 3-position of the chromen ring and the 3-position of the attached phenyl group. Chromenones are known for their diverse bioactivities, including antimicrobial, antioxidant, and enzyme-inhibitory properties, which are often modulated by substituents like nitro groups .
Properties
CAS No. |
143468-18-2 |
|---|---|
Molecular Formula |
C15H8N2O6 |
Molecular Weight |
312.23 g/mol |
IUPAC Name |
3-nitro-2-(3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-14-11-6-1-2-7-12(11)23-15(13(14)17(21)22)9-4-3-5-10(8-9)16(19)20/h1-8H |
InChI Key |
PBRSGVDNWPMREI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
4H-1-Benzopyran-4-one,3-nitro-2-(3-nitrophenyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 6-Nitro-2-(3-nitrophenyl)-4H-chromen-4-one (CAS: 100914-36-1) Differs in nitro group placement (6-nitro on chromenone vs. 3-nitro in the target compound). Exhibits higher molar mass (312.23 g/mol) due to additional nitro substitution. Application: Studied for antioxidant and biocidal activities .
- 3-(3-Nitrobenzyl)-4H-chromen-4-one Features a nitrobenzyl group instead of a nitrophenyl substituent. The dihedral angle between the chromenone and benzene rings (77.83°) reduces conjugation, possibly lowering stability compared to planar nitrophenyl derivatives . Synthesis: Condensation of chroman-4-one with 3-nitrobenzaldehyde in the presence of piperidine .
- 6-Bromo-3’-nitroflavone (CAS: 187932-50-9) Bromo substituent at position 6 introduces steric bulk and alters electronic properties compared to nitro groups. Application: Notable for pharmaceutical and antioxidant activities due to flavone backbone .
Physicochemical Properties
*Inferred from structural analogues.
Research Implications and Gaps
- Structure-Activity Relationships : The position and number of nitro groups significantly influence bioactivity. For example, 6-nitro derivatives may exhibit stronger antioxidant effects than 3-nitro isomers due to electronic effects .
- Unresolved Questions: Limited data exist on the pharmacokinetics and toxicity profiles of nitro-substituted chromenones. Further studies using computational tools (e.g., molecular docking) could elucidate target interactions.
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